Cas no 475638-35-8 (2,3-Dimethoxy-7,8,9,10-tetrahydroazepino2,1-bquinazolin-12(6H)-one)

475638-35-8 structure
Produktname:2,3-Dimethoxy-7,8,9,10-tetrahydroazepino2,1-bquinazolin-12(6H)-one
CAS-Nr.:475638-35-8
MF:C15H18N2O3
MW:274.315023899078
MDL:MFCD03617945
CID:3106251
PubChem ID:380991
2,3-Dimethoxy-7,8,9,10-tetrahydroazepino2,1-bquinazolin-12(6H)-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
- 475638-35-8
- NCI60_023334
- 2,3-dimethoxy-6H,7H,8H,9H,10H-azepino[2,1-b]quinazolin-12-one
- EN300-07049
- CS-0220609
- AKOS001044056
- 2,3-dimethoxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
- CHEMBL2009703
- 2,3-dimethoxy-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one
- G37298
- 1W-0932
- Z55667739
- MFCD03617945
- AUA63835
- 2,3-Dimethoxy-7,8,9,10-tetrahydroazepino2,1-bquinazolin-12(6H)-one
-
- MDL: MFCD03617945
- Inchi: InChI=1S/C15H18N2O3/c1-19-12-8-10-11(9-13(12)20-2)16-14-6-4-3-5-7-17(14)15(10)18/h8-9H,3-7H2,1-2H3
- InChI-Schlüssel: XDUNCLSLEFOXHI-UHFFFAOYSA-N
- Lächelt: COC1=C(C=C2C(=C1)C(=O)N3CCCCCC3=N2)OC
Berechnete Eigenschaften
- Genaue Masse: 274.13174244g/mol
- Monoisotopenmasse: 274.13174244g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 2
- Komplexität: 410
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 51.1Ų
- XLogP3: 1.6
2,3-Dimethoxy-7,8,9,10-tetrahydroazepino2,1-bquinazolin-12(6H)-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 1W-0932-10MG |
2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one |
475638-35-8 | >95% | 10mg |
£63.00 | 2025-02-09 | |
TRC | B432773-50mg |
2,3-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one |
475638-35-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
TRC | B432773-100mg |
2,3-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one |
475638-35-8 | 100mg |
$ 70.00 | 2022-06-07 | ||
Key Organics Ltd | 1W-0932-1G |
2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one |
475638-35-8 | >95% | 1g |
£166.00 | 2025-02-09 | |
abcr | AB298959-5 g |
2,3-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one; . |
475638-35-8 | 5g |
€1138.30 | 2023-06-21 | ||
Key Organics Ltd | 1W-0932-0.5G |
2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one |
475638-35-8 | >95% | 0.5g |
£83.00 | 2025-02-09 | |
Aaron | AR00IS15-100mg |
2,3-dimethoxy-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one |
475638-35-8 | 95% | 100mg |
$111.00 | 2025-03-21 | |
1PlusChem | 1P00IRST-10g |
2,3-dimethoxy-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one |
475638-35-8 | 95% | 10g |
$1731.00 | 2024-05-01 | |
A2B Chem LLC | AI75037-2.5g |
2,3-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one |
475638-35-8 | 97% | 2.5g |
$438.00 | 2024-04-20 | |
A2B Chem LLC | AI75037-100mg |
2,3-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one |
475638-35-8 | 97% | 100mg |
$101.00 | 2024-04-20 |
2,3-Dimethoxy-7,8,9,10-tetrahydroazepino2,1-bquinazolin-12(6H)-one Verwandte Literatur
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
475638-35-8 (2,3-Dimethoxy-7,8,9,10-tetrahydroazepino2,1-bquinazolin-12(6H)-one) Verwandte Produkte
- 2138544-56-4(5-(2-nitrobenzenesulfonyl)-5-azaspiro2.4heptan-7-amine)
- 2138016-62-1(1-(2-Methoxyethyl)-3-[[4-(trifluoromethyl)piperidin-4-yl]methyl]urea)
- 1408367-76-9(2-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine)
- 1351584-84-3(N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide)
- 1864724-93-5(3-[(3,3-dimethylbutan-2-yl)amino]-1λ?-thietane-1,1-dione)
- 2287266-21-9(2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid)
- 2228277-16-3(2-amino-3-(3-tert-butyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol)
- 1822438-16-3(2-Amino-5,6-dihydroxycyclooctane-1-carboxylic acid)
- 17782-81-9(imidazo[2,1-b][1,3]thiazole-5-carboxylic acid)
- 2034553-96-1(2-chloro-5-(2-fluorobenzenesulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:475638-35-8)2,3-Dimethoxy-7,8,9,10-tetrahydroazepino2,1-bquinazolin-12(6H)-one

Reinheit:99%/99%
Menge:1g/5g
Preis ($):188.0/675.0